molecular formula C20H24F3N3O2 B6114532 N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Numéro de catalogue B6114532
Poids moléculaire: 395.4 g/mol
Clé InChI: MUSRNUCEWQQHMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research. It is an inhibitor of D-amino acid oxidase (DAAO), an enzyme that breaks down D-amino acids, which are known to play a crucial role in several physiological and pathological processes. The inhibition of DAAO has been found to have potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors have been found to have potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. Inhibition of N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide leads to an increase in the levels of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. D-serine deficiency has been implicated in several neurological and psychiatric disorders, and therefore, N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors have been explored as a potential treatment option.

Mécanisme D'action

N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors act by binding to the active site of N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide and preventing the breakdown of D-amino acids, including D-serine. This leads to an increase in the levels of D-serine, which acts as a co-agonist of the NMDA receptor, leading to enhanced synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors have been extensively studied. In addition to increasing the levels of D-serine, N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors have been found to improve cognitive function, reduce oxidative stress, and enhance neuroprotection. They have also been found to have potential applications in the treatment of cancer and metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors have several advantages in lab experiments, including their high selectivity and potency. They are also easy to synthesize and can be administered orally. However, they have some limitations, including their short half-life and potential toxicity at high doses.

Orientations Futures

There are several future directions for the research on N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors. These include the development of more potent and selective inhibitors, the exploration of their potential applications in the treatment of cancer and metabolic disorders, and the investigation of their effects on other neurotransmitter systems. Additionally, the development of imaging agents for N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors could facilitate their use in clinical settings.

Méthodes De Synthèse

The synthesis of N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide inhibitors involves the reaction of 3-(trifluoromethyl) benzylamine with N,N-diallyl-2-oxoacetamide in the presence of a catalyst. The resulting product is then treated with piperazine to obtain the final product, N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. The synthesis method has been optimized to obtain high yields and purity of the product.

Propriétés

IUPAC Name

2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c1-3-9-25(10-4-2)18(27)13-17-19(28)24-8-11-26(17)14-15-6-5-7-16(12-15)20(21,22)23/h3-7,12,17H,1-2,8-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSRNUCEWQQHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.